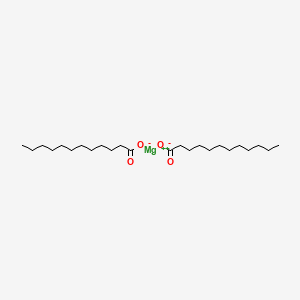
Magnesium dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium dodecanoate, also known as magnesium laurate, is a magnesium salt of dodecanoic acid (lauric acid). It is a white, crystalline solid that is soluble in water and organic solvents. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium dodecanoate can be synthesized through the reaction of dodecanoic acid with magnesium oxide or magnesium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the salt. The general reaction is as follows:
2 C12H24O2+MgO→Mg(C12H23O2)2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting dodecanoic acid with magnesium carbonate or magnesium hydroxide in the presence of a solvent such as ethanol or toluene. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization or filtration.
Análisis De Reacciones Químicas
Types of Reactions: Magnesium dodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanoic acid and magnesium oxide.
Reduction: It can be reduced to form magnesium metal and dodecanoic acid.
Substitution: It can undergo substitution reactions with other acids or bases to form different magnesium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with hydrochloric acid or sulfuric acid can lead to the formation of magnesium chloride or magnesium sulfate, respectively.
Major Products:
Oxidation: Dodecanoic acid and magnesium oxide.
Reduction: Magnesium metal and dodecanoic acid.
Substitution: Magnesium chloride or magnesium sulfate, depending on the acid used.
Aplicaciones Científicas De Investigación
Magnesium dodecanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of lipid metabolism and as a component in cell culture media.
Industry: It is used in the production of biodegradable plastics, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of magnesium dodecanoate involves its ability to interact with cell membranes and disrupt lipid bilayers. This interaction can lead to increased permeability and disruption of cellular processes. The compound can also act as a chelating agent, binding to metal ions and affecting their availability in biological systems.
Comparación Con Compuestos Similares
- Magnesium stearate
- Magnesium palmitate
- Magnesium oleate
Magnesium dodecanoate’s shorter carbon chain length makes it more soluble in water and organic solvents compared to magnesium stearate and magnesium palmitate, which have longer carbon chains.
Propiedades
Fórmula molecular |
C24H46MgO4 |
|---|---|
Peso molecular |
422.9 g/mol |
Nombre IUPAC |
magnesium;dodecanoate |
InChI |
InChI=1S/2C12H24O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |
Clave InChI |
BJZBHTNKDCBDNQ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


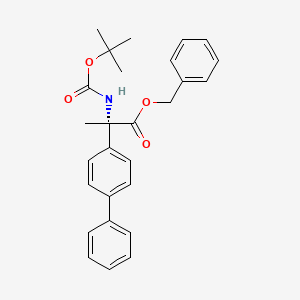
![beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester](/img/structure/B13824376.png)
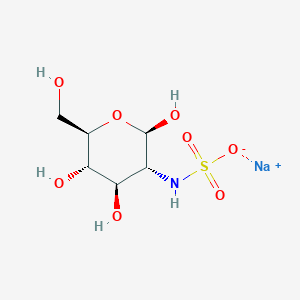
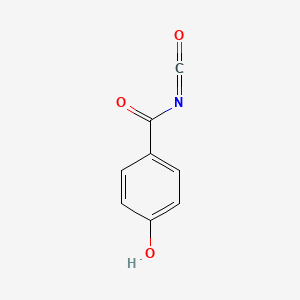
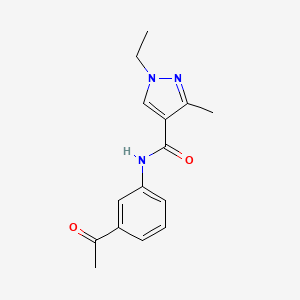
![(2Z)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13824387.png)
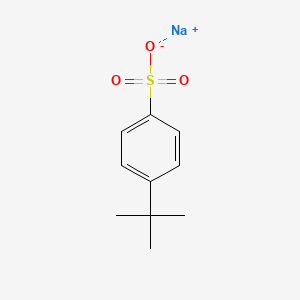
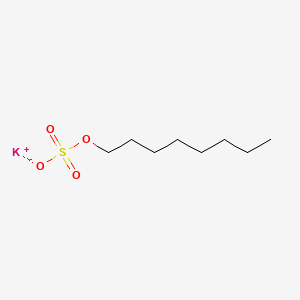
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13824406.png)
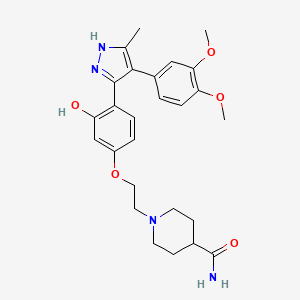
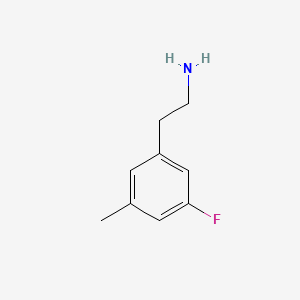
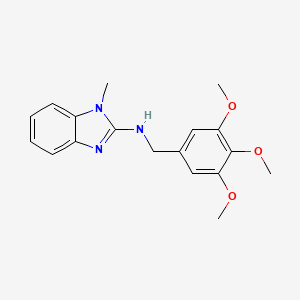
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13824434.png)
![4-Benzyl-2-[3-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824437.png)
